molecular formula C22H20N6O B2355879 2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile CAS No. 851788-24-4

2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile

Cat. No.: B2355879
CAS No.: 851788-24-4
M. Wt: 384.443
InChI Key: JUXNDZIPTJSQRZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile involves the reaction of piperidine with (Z)-2-amino-4-(2-aryl-1-cyanoethenyl)-6-chloropyridine-3,5-dicarbonitriles. The reaction is typically carried out by heating the reactants in 1,4-dioxane, resulting in yields ranging from 86% to 96%

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including nucleophilic substitution, where the chlorine atom in the precursor molecule is replaced by piperidine . The compound also exhibits solid-state fluorescence with emission maxima in the range of 472–564 nm . Common reagents used in these reactions include piperidine and 1,4-dioxane. The major products formed from these reactions are the desired 2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile and its derivatives.

Scientific Research Applications

2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its ability to exhibit aggregation-induced emission (AIE). This phenomenon occurs when the compound forms aggregates, leading to enhanced fluorescence. The molecular targets and pathways involved in its biological activity are not fully understood, but its cytotoxic effects suggest interactions with cellular components .

Properties

IUPAC Name

2-amino-4-[(Z)-1-cyano-2-(4-methoxyphenyl)ethenyl]-6-piperidin-1-ylpyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c1-29-17-7-5-15(6-8-17)11-16(12-23)20-18(13-24)21(26)27-22(19(20)14-25)28-9-3-2-4-10-28/h5-8,11H,2-4,9-10H2,1H3,(H2,26,27)/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXNDZIPTJSQRZ-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C2=C(C(=NC(=C2C#N)N3CCCCC3)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C2=C(C(=NC(=C2C#N)N3CCCCC3)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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